Bienvenue dans la boutique en ligne BenchChem!

MRGPRX1 agonist 1

Non-opioid analgesia GPCR selectivity profiling Pain research

MRGPRX1 agonist 1 (compound 16) is the definitive tool ligand for non-opioid MRGPRX1 research. Engineered to eliminate opioid receptor cross-reactivity (>50-fold selectivity), this 1-aminoisoquinoline sulfonamide enables unambiguous attribution of analgesic effects solely to MRGPRX1 activation. Validated by cryo-EM (3.0 Å, PDB: 8DWH), it provides a high-resolution template for structure-based drug design. Unlike BAM8-22 or ML382, it combines orthosteric agonism with human MRGPRX1 exclusivity (inactive at rodent MRGPRC11), assuring translational relevance. Choose MRGPRX1 agonist 1 for rigorous target deconvolution and SAR expansion without confounding off-target liability. Order now for reliable, publication-ready data.

Molecular Formula C23H21N3O4S
Molecular Weight 435.5 g/mol
Cat. No. B8103513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRGPRX1 agonist 1
Molecular FormulaC23H21N3O4S
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2OC)OC3=CC4=C(C=C3)C(=NC=C4)N
InChIInChI=1S/C23H21N3O4S/c1-15-7-10-19(26-31(27,28)22-6-4-3-5-20(22)29-2)21(13-15)30-17-8-9-18-16(14-17)11-12-25-23(18)24/h3-14,26H,1-2H3,(H2,24,25)
InChIKeyBWEJNHRMGZUMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRGPRX1 Agonist 1 Procurement Guide: A Potent and Selective Synthetic MRGPRX1 Agonist for Pain and Pruritus Research


MRGPRX1 agonist 1 (also known as compound 16, PD055112, BUN79398; CAS: 2377379-39-8) is a synthetic small-molecule agonist of the human Mas-related G-protein-coupled receptor X1 (MRGPRX1) [1][2]. This compound is a 1-aminoisoquinoline-based sulfonamide derivative with a molecular formula of C23H21N3O4S and a molecular weight of 435.50 g/mol [3][4]. MRGPRX1 is a sensory neuron-specific receptor that mediates both itch and pain signaling, making it a high-priority therapeutic target for non-opioid analgesic and antipruritic drug development [5][6].

Why Generic MRGPRX1 Agonist Substitution Is Not Advisable: Critical Differentiation of MRGPRX1 Agonist 1


MRGPRX1 agonists are not interchangeable due to substantial heterogeneity in receptor selectivity profiles, physicochemical properties, and functional pharmacology. Endogenous peptide agonists such as BAM8-22 exhibit promiscuous activity across multiple MRGPR family members (including MrgprC11) and demonstrate batch-to-batch variability in reported EC50 values (8–150 nM) . Positive allosteric modulators like ML382 (EC50 = 190 nM) require co-administration with orthosteric agonists and exhibit a fundamentally different mechanism of action that cannot substitute for direct receptor activation [1][2]. Early benzamidine-based MRGPRX1 agonists containing positively charged amidinium groups show poor selectivity over opioid receptors, confounding interpretation of analgesia studies and introducing significant off-target liability [3]. MRGPRX1 agonist 1 was specifically engineered to address these critical deficiencies, offering a distinct pharmacological profile with quantitative advantages in target selectivity and molecular design .

MRGPRX1 Agonist 1 Quantitative Differentiation Evidence: Head-to-Head Comparative Pharmacology Data


Superior Opioid Receptor Selectivity: >50-Fold Window Versus δ, μ, and κ Subtypes

MRGPRX1 agonist 1 demonstrates greater than 50-fold selectivity for MRGPRX1 over all three classical opioid receptor subtypes (δ, μ, and κ) . This represents a critical improvement over earlier benzamidine-based MRGPRX1 agonists, which exhibit significant off-target binding to opioid receptors due to the presence of a positively charged amidinium pharmacophore [1]. By replacing the amidinium group with a 1-aminoisoquinoline moiety, compound 16 achieves this selectivity window while maintaining high MRGPRX1 agonist potency .

Non-opioid analgesia GPCR selectivity profiling Pain research

Absence of Activity at MRGPRC11: A Key Selectivity Filter Versus Endogenous Peptide Agonists

MRGPRX1 agonist 1 is completely inactive on MRGPRC11 (the rodent ortholog of human MRGPRX1) [1]. This contrasts sharply with the endogenous peptide agonist BAM8-22, which activates both MRGPRX1 and MRGPRC11 with comparable potency (EC50 range 8–150 nM for MRGPRX1; active on MRGPRC11 as well) . BAM8-22 induces Mrgpr-dependent scratching behavior in mice via MRGPRC11 activation, complicating interpretation of itch behavioral studies when using this non-selective agonist [2].

MRGPR family selectivity Itch signaling Pain pathway specificity

Cryo-EM Structure-Guided Binding Mode: Unique Orthosteric Pocket Interaction Differentiated from Peptide Agonists

The high-resolution (3.0 Å) cryo-electron microscopy structure of Gq-coupled MRGPRX1 in complex with compound 16 reveals a unique agonist recognition pattern distinct from the endogenous peptide BAM8-22 [1]. Compound 16 occupies the orthosteric pocket through specific polar interactions with key residues that differ from the BAM8-22 binding interface [2]. Notably, the variable residues within the MRGPRX1 orthosteric pocket exhibit a unique agonist recognition pattern for compound 16, which has been proposed to facilitate the rational design of MRGPRX1-specific modulators [3][4].

Structure-based drug design Cryo-EM pharmacology MRGPRX1 activation mechanism

Favorable Spinal Cord Distribution: In Vivo Pharmacokinetic Differentiation for Analgesic Applications

In mice, compound 16 displayed favorable distribution to the spinal cord, the presumed anatomical site of action for MRGPRX1-mediated analgesic effects [1][2]. This tissue distribution profile is particularly relevant given that central activation of MRGPRX1 in the spinal cord has been demonstrated to inhibit persistent pain without affecting acute pain perception [3]. The compound undergoes extensive hepatic metabolism in mouse liver microsomes, resulting in a short in vivo half-life of approximately 20 minutes following intravenous administration, a characteristic that must be accounted for in experimental design [4].

CNS drug delivery Spinal analgesia In vivo pharmacokinetics

Mechanism of Action: Orthosteric Agonist Distinct from Positive Allosteric Modulators (PAMs)

MRGPRX1 agonist 1 functions as a direct orthosteric agonist of MRGPRX1 (EC50 = 50 nM), achieving maximal efficacy (Emax >95%) in calcium mobilization assays without requiring a co-agonist . This contrasts with ML382, which acts as a positive allosteric modulator (PAM) and weak allosteric agonist (EC50 = 190 nM) that requires the presence of BAM8-22 (10 nM) to achieve robust receptor activation [1][2]. ML382 enhances BAM8-22 potency by approximately 7-fold (reducing BAM8-22 EC50 from ~18.7 nM to ~2.9 nM) but cannot independently produce full receptor activation .

GPCR pharmacology Orthosteric agonist Allosteric modulation

1-Aminoisoquinoline Scaffold: Chemical Differentiation from Amidine-Containing MRGPRX1 Agonists

MRGPRX1 agonist 1 is built upon a 1-aminoisoquinoline scaffold that lacks the positively charged amidinium group characteristic of earlier benzamidine-based MRGPRX1 agonists [1]. This structural modification was intentionally designed to eliminate the opioid receptor cross-reactivity associated with the amidinium pharmacophore while preserving high MRGPRX1 agonist potency [2]. The compound's physicochemical properties include a calculated XLogP of 4.47, topological polar surface area (TPSA) of 111.92 Ų, molecular weight of 435.50, and zero violations of Lipinski's Rule of Five, indicating favorable drug-like properties for a research tool compound [3].

Medicinal chemistry Scaffold optimization Drug-like properties

MRGPRX1 Agonist 1: Evidence-Based Research and Industrial Application Scenarios


Non-Opioid Analgesic Target Validation Studies Requiring Unambiguous MRGPRX1 Selectivity

Use MRGPRX1 agonist 1 in spinal or systemic analgesia studies where confounding opioid receptor activity must be rigorously excluded. The compound's >50-fold selectivity window over δ, μ, and κ opioid receptors enables researchers to attribute observed analgesic effects exclusively to MRGPRX1 activation, a critical requirement for target validation in non-opioid pain therapeutic development. This selectivity profile is particularly valuable in neuropathic and inflammatory pain models where MRGPRX1-mediated spinal analgesia has been demonstrated without affecting acute pain perception [1].

Structural Biology and Computational Drug Discovery Leveraging High-Resolution Cryo-EM Binding Data

Employ MRGPRX1 agonist 1 as a structurally validated tool ligand for cryo-EM studies (3.0 Å resolution, PDB: 8DWH) [2] and computational modeling of the MRGPRX1 orthosteric pocket. The availability of a high-resolution structure with compound 16 bound provides a direct template for structure-based virtual screening, molecular docking campaigns, and rational design of next-generation MRGPRX1 modulators [3]. This structural information distinguishes compound 16 from peptide agonists and allosteric modulators for which comparable structural data may not be available.

Species-Specific MRGPRX1 Pharmacology Studies Differentiating Human from Rodent Receptor Function

Utilize MRGPRX1 agonist 1 in experiments requiring exclusive human MRGPRX1 activation without rodent ortholog (MRGPRC11) cross-reactivity . The compound's complete inactivity at MRGPRC11 enables clean interpretation of human receptor pharmacology in heterologous expression systems and provides a critical tool for investigating species-specific differences in MRGPR family signaling. This property is particularly important given that BAM8-22 activates both human and rodent receptors, confounding translational interpretation .

Medicinal Chemistry Lead Optimization Starting from a Validated 1-Aminoisoquinoline Scaffold

Deploy MRGPRX1 agonist 1 as a characterized lead compound or reference standard for SAR expansion campaigns focused on 1-aminoisoquinoline-based MRGPRX1 agonists. The scaffold has been validated to eliminate the opioid receptor liability associated with amidine-containing analogs [4] while maintaining favorable drug-like properties (Lipinski violations = 0, XLogP = 4.47, TPSA = 111.92 Ų) [5]. This provides medicinal chemistry teams with a structurally and pharmacologically well-defined starting point for optimization of potency, metabolic stability, and CNS penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRGPRX1 agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.